molecular formula C18H15F3N4O3 B2867459 3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034397-62-9

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2867459
CAS No.: 2034397-62-9
M. Wt: 392.338
InChI Key: HHDOVPLSHXDKCQ-UHFFFAOYSA-N
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Description

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034397-62-9) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. With a molecular formula of C18H15F3N4O3 and a molecular weight of 392.33 g/mol, this compound features a pyrazine core functionalized with a carbonitrile group and a substituted pyrrolidine moiety . The trifluoromethylphenoxyacetyl segment is a key structural feature that enhances the molecule's lipophilicity, which can improve membrane permeability and bioavailability . This compound is recognized for its potential as a key intermediate in the synthesis of bioactive molecules. Its design is consistent with compounds investigated as potent and selective enzyme inhibitors. Published patent literature indicates that related pyrazine compounds have been designed and evaluated as Phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is a prominent target for neurological and psychiatric disorders, and this compound serves as a versatile scaffold for exploratory synthesis in drug discovery programs targeting this and other enzymes . The compound's structure offers several sites for further derivatization, making it a valuable building block for constructing focused libraries in structure-activity relationship (SAR) studies. Computed physicochemical properties include a topological polar surface area of 88.3 Ų and an XLogP3 of 2.4, parameters that are useful for researchers in early-stage drug design and optimization . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)12-2-1-3-13(8-12)27-11-16(26)25-7-4-14(10-25)28-17-15(9-22)23-5-6-24-17/h1-3,5-6,8,14H,4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDOVPLSHXDKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound with potential applications in pharmaceutical and agrochemical fields. Its unique structure, characterized by the presence of trifluoromethyl and pyrazine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H15F3N4O3
  • Molecular Weight : 392.338 g/mol
  • IUPAC Name : 3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Pyrazole derivatives, including those related to the compound , have shown significant antitumor properties. For instance, studies indicate that certain pyrazole derivatives exhibit inhibitory activity against BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .
    • A specific study demonstrated that pyrazole compounds could enhance the efficacy of doxorubicin in breast cancer cell lines, suggesting a synergistic effect that warrants further investigation for clinical applications .
  • Anti-inflammatory Effects :
    • Research has indicated that compounds featuring pyrazine and pyrrolidine structures possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Activity :
    • The compound's structural motifs may contribute to antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains, indicating potential use in treating infections .

Structure-Activity Relationship (SAR)

The SAR of 3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suggests that modifications to its core structure can significantly influence its biological activity:

Structural ComponentModificationEffect on Activity
Trifluoromethyl GroupPresence vs. AbsenceEnhances lipophilicity and biological activity
Pyrazine RingSubstituents on nitrogenAlters receptor binding affinity
Pyrrolidine LinkerLength and branchingModulates pharmacokinetics

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Synergistic Effects :
    • A notable study assessed the combination of this compound with doxorubicin in MCF-7 breast cancer cells, revealing enhanced cytotoxicity when used in tandem. This suggests potential for combination therapies in clinical settings .
  • Mechanistic Insights :
    • Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrazine and pyrrolidine derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Key Functional Differences Potential Applications References
3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 2-(3-(Trifluoromethyl)phenoxy)acetyl-pyrrolidine ~418.3* Phenoxy-acetyl linker Kinase inhibition, Drug discovery [6], [5]
BK70884 () Pyrazine-2-carbonitrile 6-(Trifluoromethyl)pyridine-3-carbonyl-pyrrolidine 363.294 Pyridine carbonyl vs. phenoxy-acetyl Enzyme inhibition [6]
BK71071 () Pyrazine-2-carbonitrile 1-(2-(1H-pyrrol-1-yl)acetyl)piperidine 311.3385 Piperidine vs. pyrrolidine ring Conformational flexibility studies [6]
Fipronil () Pyrazole-3-carbonitrile 2,6-Dichloro-4-(trifluoromethyl)phenyl sulfinyl 437.15 Sulfinyl group; pesticidal activity Pesticide [4]
Sorafenib Tosylate () Pyridinecarboxamide 4-Chloro-3-(trifluoromethyl)phenyl urea 637.00 Urea linker; kinase inhibitor Cancer therapy [5]
Compound 12 () Pyrazine-2-carbonitrile 5-(Aminopropoxy)-6-methoxyphenyl-pyrazole N/A Methanesulfonate salt for solubility Bioavailability optimization [11]

*Molecular weight calculated based on analogous structures in .

Key Findings

Structural Flexibility vs. Rigidity: The target compound’s acetyl-pyrrolidine linker provides conformational flexibility, unlike BK70884’s rigid pyridine carbonyl group. This flexibility may enhance binding to dynamic enzyme pockets .

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and fipronil increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like BK71071 .

Biological Activity: Pyrazine-2-carbonitrile derivatives (e.g., ) often exhibit kinase or protease inhibition, suggesting the target compound may share similar mechanisms . Fipronil’s pesticidal activity highlights the role of carbonitrile and trifluoromethyl groups in disrupting ion channels, though the target compound’s phenoxy-acetyl group likely redirects bioactivity toward mammalian targets .

Solubility and Bioavailability: Piperidine-containing analogs (e.g., BK71071) may exhibit higher solubility than pyrrolidine derivatives due to increased ring size, but the target compound’s phenoxy group could offset this via π-stacking .

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